Cas no 2138052-58-9 (N-benzyl-6-bromoquinazolin-2-amine)
N-benzyl-6-bromoquinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-6-bromoquinazolin-2-amine
- 2138052-58-9
- EN300-1162124
-
- Inchi: 1S/C15H12BrN3/c16-13-6-7-14-12(8-13)10-18-15(19-14)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19)
- InChI Key: MELAZWSHXWZYFV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=CN=C(N=2)NCC2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 313.02146g/mol
- Monoisotopic Mass: 313.02146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 37.8Ų
N-benzyl-6-bromoquinazolin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162124-0.05g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 0.05g |
$924.0 | 2023-05-26 | ||
| Enamine | EN300-1162124-0.1g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 0.1g |
$968.0 | 2023-05-26 | ||
| Enamine | EN300-1162124-0.25g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 0.25g |
$1012.0 | 2023-05-26 | ||
| Enamine | EN300-1162124-0.5g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 0.5g |
$1056.0 | 2023-05-26 | ||
| Enamine | EN300-1162124-1.0g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1162124-2.5g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 2.5g |
$2155.0 | 2023-05-26 | ||
| Enamine | EN300-1162124-5.0g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1162124-10.0g |
N-benzyl-6-bromoquinazolin-2-amine |
2138052-58-9 | 10g |
$4729.0 | 2023-05-26 |
N-benzyl-6-bromoquinazolin-2-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on N-benzyl-6-bromoquinazolin-2-amine
N-Benzy1-6-Bromoquinazolin-2-Amine: A Comprehensive Overview
The compound N-benzyl-6-bromoquinazolin-2-amine, with the CAS number 2138052-58-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the quinazoline family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The structure of N-benzyl-6-bromoquinazolin-2-amine features a quinazoline ring system with a benzyl group attached at the 2-position and a bromine atom at the 6-position. These substituents play a crucial role in determining the compound's chemical properties, biological activity, and therapeutic potential.
Recent studies have highlighted the importance of quinazoline derivatives in medicinal chemistry, particularly as kinase inhibitors. N-benzyl-6-bromoquinazolin-2-amine has been investigated for its ability to inhibit various protein kinases, which are key targets in cancer therapy. The bromine substituent at the 6-position is known to enhance the compound's stability and bioavailability, making it a promising candidate for further preclinical studies. Additionally, the benzyl group at the 2-position contributes to the molecule's lipophilicity, which is essential for its interaction with cellular membranes and intracellular targets.
One of the most recent advancements in the study of N-benzyl-6-bromoquinazolin-2-amine involves its role in targeting specific signaling pathways associated with cancer progression. Researchers have demonstrated that this compound can effectively inhibit key oncogenic kinases, such as Aurora kinases and Src family kinases. These findings suggest that N-benzyl-6-bromoquinazolin-2-amine could serve as a lead compound for developing novel anti-cancer agents with improved efficacy and reduced side effects compared to existing therapies.
Moreover, the synthesis of N-benzyl-6-bromoquinazolin-2-amie has been optimized through various chemical methodologies. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields. This method has been widely adopted in academic and industrial settings due to its efficiency and scalability. The ability to synthesize N-benzyl-6-bromoquinazolin-amie in large quantities has facilitated its use in high-throughput screening campaigns aimed at discovering new drug candidates.
In terms of pharmacokinetics, recent studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-benzyl-6-bromoquinazolin-amie. These studies have revealed that the compound exhibits favorable pharmacokinetic profiles, including moderate solubility and permeability. However, further research is required to optimize its bioavailability and minimize potential metabolic liabilities.
The application of computational chemistry tools has also played a pivotal role in advancing our understanding of N-benzyl-6-bromoquinazolin-amie's properties. Molecular docking studies have provided insights into its binding modes with target kinases, while quantitative structure-property relationship (QSPR) models have helped predict its physicochemical properties. These computational approaches have significantly accelerated drug discovery efforts involving this compound.
Looking ahead, N-benzylamino quinazoline derivatives like this compound are expected to play an increasingly important role in precision medicine. As researchers continue to uncover new targets and mechanisms of action, compounds like N-benzylamino quinazoline amine will likely be at the forefront of developing personalized therapies for complex diseases such as cancer.
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